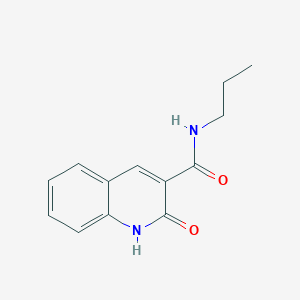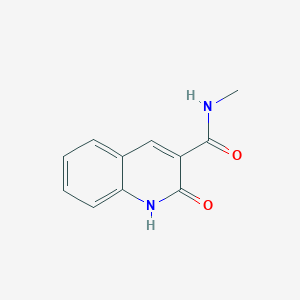
N-(3-fluoro-4-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluoro-4-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide, also known as FMOC, is a quinoline derivative that has gained attention in scientific research due to its potential therapeutic applications. The compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and limitations in laboratory experiments.
Mecanismo De Acción
The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Studies have suggested that N-(3-fluoro-4-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide may inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to DNA damage and apoptosis in cancer cells. Additionally, N-(3-fluoro-4-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide has been reported to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer development.
Biochemical and Physiological Effects:
N-(3-fluoro-4-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide has been shown to have various biochemical and physiological effects, including the modulation of gene expression, the inhibition of cell proliferation, and the reduction of oxidative stress. Studies have reported that N-(3-fluoro-4-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide can modulate the expression of genes involved in apoptosis, cell cycle regulation, and inflammation. In addition, N-(3-fluoro-4-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide has been shown to inhibit cell proliferation in cancer cells by inducing cell cycle arrest and apoptosis. Furthermore, N-(3-fluoro-4-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide has been reported to reduce oxidative stress by increasing the activity of antioxidant enzymes and reducing the production of reactive oxygen species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-fluoro-4-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide has several advantages for laboratory experiments, including its stability, solubility, and specificity. The compound is stable under various conditions and can be easily synthesized in large quantities. In addition, N-(3-fluoro-4-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide is highly soluble in organic solvents, making it suitable for various assays. However, N-(3-fluoro-4-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide also has some limitations in laboratory experiments, including its cytotoxicity and potential off-target effects. The compound has been reported to exhibit cytotoxicity in some cell lines, which may limit its use in certain assays. Furthermore, N-(3-fluoro-4-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide may have off-target effects due to its non-specific inhibition of enzymes and signaling pathways.
Direcciones Futuras
For N-(3-fluoro-4-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide research include the investigation of its potential therapeutic applications in other diseases, the optimization of its pharmacological properties, and the development of novel derivatives with improved efficacy and specificity. In addition, further studies are needed to elucidate the mechanism of action of N-(3-fluoro-4-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide and its potential off-target effects. The development of new assays and screening methods may also facilitate the discovery of new targets for N-(3-fluoro-4-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide and other quinoline derivatives. Overall, N-(3-fluoro-4-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide has shown promising results in scientific research, and further studies may lead to the development of new therapies for various diseases.
Métodos De Síntesis
The synthesis of N-(3-fluoro-4-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide involves the reaction of 3-fluoro-4-methylaniline with 2-cyanoacetamide in the presence of a base, followed by cyclization of the resulting intermediate to form the quinoline ring. The final product is obtained by deprotection of the N-(3-fluoro-4-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide group using a base or acid. Alternative methods for the synthesis of N-(3-fluoro-4-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide have also been reported, including the use of different starting materials and reaction conditions.
Aplicaciones Científicas De Investigación
N-(3-fluoro-4-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide has been studied extensively for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. The compound has been shown to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. In addition, N-(3-fluoro-4-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide has been reported to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. Furthermore, N-(3-fluoro-4-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide has been investigated for its neuroprotective properties, with studies reporting its ability to protect against oxidative stress and improve cognitive function.
Propiedades
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c1-10-6-7-12(9-14(10)18)19-16(21)13-8-11-4-2-3-5-15(11)20-17(13)22/h2-9H,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCANHITVPXHFDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=CC=CC=C3NC2=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluoro-4-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-oxo-2-propan-2-yloxyethyl) (E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7457060.png)
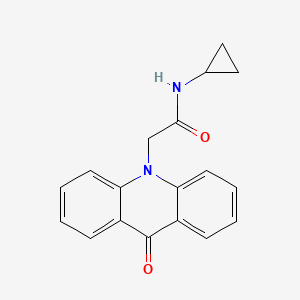
![6-[4-(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carbonyl]-3-phenyl-3,4-dihydroisochromen-1-one](/img/structure/B7457072.png)
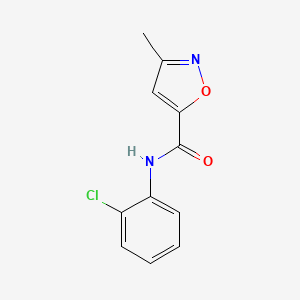
![N-[2-(1,3-benzothiazol-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B7457079.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(6-methoxy-1-benzofuran-3-yl)acetamide](/img/structure/B7457085.png)
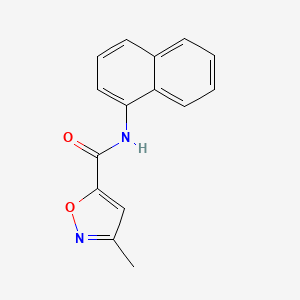
![[2-(2-Ethylanilino)-2-oxoethyl] 4-nitrobenzoate](/img/structure/B7457107.png)

![N-[2-(1,3-benzothiazol-2-yl)ethyl]-3-methoxybenzamide](/img/structure/B7457125.png)
